MDMB-CHMINACA (methyl 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-carboxamide class. [, , , ] These compounds are structurally related to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often exhibit greater potency and efficacy at cannabinoid receptors. [, ] Due to their emergence as new psychoactive substances (NPS), MDMB-CHMINACA and related compounds are of significant interest to the scientific community, particularly in the fields of analytical chemistry, pharmacology, and toxicology. [, , , , , , , , ] Research efforts are primarily focused on understanding the synthesis, metabolism, pharmacological properties, and potential toxicity of these substances to address public health concerns and inform harm reduction strategies. [, , , , , , , , ]
Several studies describe the synthesis of MDMB-CHMINACA and its structural isomers. [, , ] The synthesis typically involves a multi-step process starting from commercially available materials. One common approach utilizes a palladium-catalyzed aminocarbonylation reaction to couple a substituted indazole core with a tert-leucine derivative. [, , ] Further modifications to the indazole core or the amino acid side chain can yield various analogs with differing pharmacological profiles. [, , ] Specific details regarding reaction conditions, reagents, and yields are reported in the referenced studies. [, , ]
MDMB-CHMINACA shares a common structural motif with other synthetic cannabinoids, consisting of an aromatic core (indazole), a linker region (carboxamide), and an amino acid side chain (tert-leucine). [, , , , , ] The cyclohexylmethyl group attached to the indazole core is a key structural feature that distinguishes MDMB-CHMINACA from other related SCRAs. [, , , , , ] Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to elucidate the molecular structure and confirm the identity of MDMB-CHMINACA and its metabolites. [, , , , , , ] These techniques provide detailed information about the compound's molecular weight, elemental composition, and spatial arrangement of atoms, which are crucial for understanding its interactions with biological targets. [, , , , , , ]
The metabolism of MDMB-CHMINACA has been investigated in various in vitro and in vivo models, including human liver microsomes, zebrafish larvae, and rats. [, , , , , , , ] These studies have identified several metabolic pathways, with hydroxylation and ester hydrolysis being the major biotransformations observed. [, , , , , , , ] Hydroxylation occurs predominantly on the cyclohexylmethyl moiety, while ester hydrolysis yields the corresponding carboxylic acid metabolite. [, , , , , , , ] Other metabolic transformations include dehydrogenation, dihydroxylation, ketone formation, and conjugation with glucuronic acid. [, , , , , , , ] Identification and characterization of these metabolites are crucial for understanding the compound's pharmacokinetic profile, developing analytical methods for detecting its use, and assessing its potential toxicity.
Like other SCRAs, MDMB-CHMINACA exerts its effects by binding to and activating cannabinoid receptors in the central nervous system (CNS). [, , , , , , , ] Specifically, it acts as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors, although it generally exhibits higher affinity for CB1 receptors. [, , , , , , ] Activation of these receptors leads to a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal excitability. [, , , , , , , ] The specific pharmacological effects of MDMB-CHMINACA are largely mediated through its actions on CB1 receptors, which are highly expressed in brain regions involved in mood, cognition, motor control, and reward. [, , , , , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2